

# A Comparative Analysis of the Abuse Potential of Oxaydo versus Roxicodone

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## Compound of Interest

Compound Name: Oxaydo

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This guide provides an objective comparison of the abuse potential of **Oxaydo®** and Roxicodone®, two immediate-release oxycodone hydrochloride formulations. The analysis is supported by experimental data from human abuse potential (HAP) studies, focusing on pharmacokinetic and pharmacodynamic endpoints.

## Introduction

**Oxaydo** and Roxicodone are both immediate-release oral formulations of oxycodone, a potent opioid analgesic.[1][2] Roxicodone is a conventional formulation of oxycodone hydrochloride.[2] In contrast, **Oxaydo** is an abuse-deterrent formulation (ADF) of oxycodone designed to mitigate the risk of intranasal abuse.[3][4] This is achieved through the inclusion of an inactive ingredient intended to cause nasal irritation if the tablet is crushed and snorted.[3][4] This comparative analysis examines the effectiveness of **Oxaydo's** abuse-deterrent technology by evaluating key data from clinical studies.

## Formulation and Mechanism of Action

Both **Oxaydo** and Roxicodone deliver oxycodone, a mu-opioid receptor agonist.[1][4] The analgesic and euphoric effects of oxycodone are primarily mediated through its action on these receptors in the central nervous system.[5][6] The key difference between the two products lies in their formulation. Roxicodone tablets are a conventional immediate-release formulation.[2] **Oxaydo**, while also an immediate-release formulation, contains inactive ingredients that form a

viscous gel when crushed and mixed with a small amount of liquid, making it more difficult to prepare for injection.[7] Additionally, it contains a component that causes nasal burning and irritation upon intranasal administration.[3][4]

## Comparative Data on Abuse Potential

Human abuse potential (HAP) studies are critical in evaluating the relative abuse liability of different drug formulations.[8] These studies typically involve experienced, non-dependent recreational opioid users who can reliably assess the subjective effects of the drugs.[8]

A key study directly comparing crushed intranasal **Oxaydo** to crushed intranasal Roxicodone provides valuable insights into their respective abuse potentials.[9] Below is a summary of the quantitative data from this study.

## Pharmacodynamic Endpoints: Subjective Measures of Abuse Potential

Pharmacodynamic assessments in HAP studies often rely on visual analog scales (VAS) to quantify subjective effects such as "Drug Liking," "Good Drug Effects," and the likelihood of "Taking the Drug Again." The peak effect is denoted as Emax.

Pharmacodynamic Endpoint	Crushed Intranasal Oxaydo (Emax)	Crushed Intranasal Roxicodone (Emax)	Percentage Reduction with Oxaydo	p-value
Drug Liking (VAS, 0-100mm)	70.74 mm[10]	82.67 mm[10]	46.9%[10]	<0.0001[10]
Good Drug Effects (VAS)	Significantly Lower[10]	Significantly Higher[10]	-	<0.001[10]
Take Drug Again (VAS)	Significantly Lower[10]	Significantly Higher[10]	-	<0.001[10]
Overall Drug Liking (VAS)	Significantly Lower[10]	Significantly Higher[10]	-	<0.001[10]

Data sourced from a randomized, double-blind, placebo-controlled, crossover study in recreational opioid users.[\[10\]](#)

## Pharmacokinetic Profile

The rate and extent of drug absorption play a crucial role in its abuse potential. A faster onset and higher peak concentration (Cmax) are generally associated with a greater abuse liability.

Pharmacokinetic Parameter	Crushed Intranasal Oxaydo	Crushed Intranasal Roxicodone
Tmax (Time to Peak Concentration)	Delayed <a href="#">[11]</a>	Faster <a href="#">[11]</a>
Cmax (Peak Plasma Concentration)	Lower <a href="#">[12]</a>	Higher <a href="#">[12]</a>

Note: Specific values for Cmax and Tmax from a direct head-to-head intranasal study were not available in the provided search results, but the qualitative relationship is consistently reported.

## Experimental Protocols

The following provides a generalized methodology for a human abuse potential study comparing intranasal administration of crushed abuse-deterrent and non-abuse-deterrent opioid formulations, based on descriptions of similar studies.[\[13\]](#)[\[14\]](#)[\[15\]](#)

**Study Design:** A randomized, double-blind, double-dummy, active- and placebo-controlled, multi-period crossover study.[\[14\]](#)

**Participants:** Healthy, non-dependent, recreational opioid users with a history of intranasal drug abuse.[\[14\]](#)[\[16\]](#) Participants undergo a screening process, including a naloxone challenge to confirm the absence of physical dependence.[\[15\]](#)

**Treatments:**

- Crushed abuse-deterrent formulation (e.g., **Oxaydo**), administered intranasally.
- Crushed non-abuse-deterrent formulation (e.g., Roxicodone), administered intranasally.

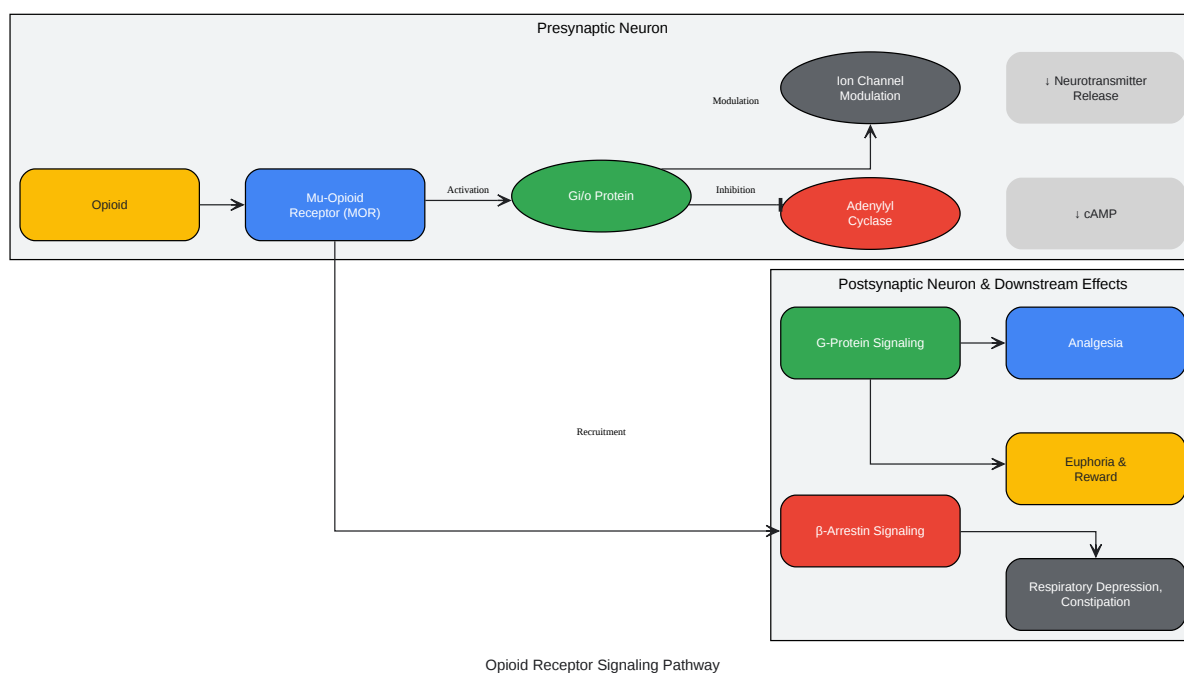
- Placebo, administered intranasally.
- Intact oral abuse-deterrent formulation (as a control arm).[\[10\]](#)

#### Procedures:

- Drug Discrimination Phase: Ensures participants can distinguish between the active drug and placebo.[\[13\]](#)
- Treatment Phase: Participants receive each of the study treatments in a randomized order across different treatment periods, separated by a washout period.[\[14\]](#)
- Assessments:
  - Pharmacodynamic (PD) Assessments: Subjective measures, such as "Drug Liking," "Good Drug Effects," "High," and "Take Drug Again," are assessed at regular intervals using validated visual analog scales (VAS).[\[14\]](#) Nasal irritation and ease of snorting are also evaluated.[\[10\]](#)
  - Pharmacokinetic (PK) Assessments: Blood samples are collected at predetermined time points to determine plasma concentrations of the drug and its metabolites, allowing for the calculation of parameters like C<sub>max</sub>, T<sub>max</sub>, and AUC (Area Under the Curve).[\[13\]](#)
  - Safety Assessments: Vital signs, oxygen saturation, and adverse events are monitored throughout the study.[\[15\]](#)

## Visualizations

### Opioid Receptor Signaling Pathway



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